Acebutolol dimer
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Overview
Description
Acebutolol dimer is a biochemical compound derived from acebutolol, a selective β1-adrenergic receptor antagonist Acebutolol is primarily used in the treatment of hypertension, angina pectoris, and arrhythmias
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acebutolol dimer typically involves the reaction of acebutolol with specific reagents under controlled conditions. One common method involves the use of a coupling agent to link two acebutolol molecules. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the formation of the dimer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps like crystallization or chromatography are employed to isolate the dimer from other reaction products.
Chemical Reactions Analysis
Types of Reactions
Acebutolol dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the dimer.
Scientific Research Applications
Acebutolol dimer has several applications in scientific research:
Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on pharmacological properties.
Biology: Investigated for its potential effects on biological systems, particularly in the context of β1-adrenergic receptor interactions.
Medicine: Explored for its potential therapeutic benefits, including enhanced efficacy or reduced side effects compared to monomeric acebutolol.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of acebutolol dimer involves its interaction with β1-adrenergic receptors. By binding to these receptors, the dimer inhibits the action of endogenous catecholamines like epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions. The dimer form may exhibit different binding affinities or pharmacokinetics compared to the monomer, which can influence its overall therapeutic profile.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective β-adrenergic receptor antagonist.
Metoprolol: A selective β1-adrenergic receptor antagonist.
Atenolol: Another selective β1-adrenergic receptor antagonist.
Uniqueness
Acebutolol dimer is unique due to its dimeric structure, which can influence its pharmacological properties. Compared to similar compounds, the dimer may offer advantages such as enhanced selectivity, altered pharmacokinetics, or reduced side effects. The study of this compound provides valuable insights into the effects of dimerization on drug action and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-acetyl-4-[3-[[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N3O8/c1-7-9-32(41)34-24-11-13-30(28(15-24)22(5)37)43-19-26(39)17-36(21(3)4)18-27(40)20-44-31-14-12-25(16-29(31)23(6)38)35-33(42)10-8-2/h11-16,21,26-27,39-40H,7-10,17-20H2,1-6H3,(H,34,41)(H,35,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHSCFYOKLHUJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(C)C)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330165-98-4 |
Source
|
Record name | Acebutolol dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330165984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACEBUTOLOL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3L20J6K42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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